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Introduction

Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3
(NK-3) receptor antagonist. It has been developed as a non-hormonal treatment for moderate
to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with
menopause. This technical guide provides an in-depth overview of the pharmacokinetics and
pharmacodynamics of Elinzanetant, summarizing key data from preclinical and clinical studies.

Pharmacodynamics

Elinzanetant exerts its therapeutic effect by modulating the activity of kisspeptin/neurokinin
B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in
thermoregulation. In menopausal women, declining estrogen levels lead to hyperactivity of
these neurons, disrupting the body's thermoregulatory center and causing VMS. By blocking
both NK-1 and NK-3 receptors, Elinzanetant helps to restore normal thermoregulatory
function.[1][2]

Receptor Binding and Occupancy

Elinzanetant is a potent antagonist at both human NK-1 and NK-3 receptors.[3] Preclinical
data have demonstrated its high selectivity for these receptors over a wide range of other non-
neurokinin receptors, enzymes, and transporters.[3] In clinical studies, positron emission
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tomography (PET) imaging has been utilized to assess the in-vivo occupancy of the NK-1

receptor in the brain.[4]

Quantitative Pharmacodynamic Data

Parameter Value

Species/System Reference

In Vitro Receptor

Affinity
pKi for human NK-1 9.3 Recombinant human
Receptor ' receptors
pKi for human NK-3 8.7 Recombinant human
Receptor ' receptors
In Vivo Receptor
Occupancy
EC50 for NK-1 )
~0.9 ng/mL Human Brain (PET)

Receptor Occupancy

Median NK-1
Receptor Occupancy >99%
(120 mg once dalily)

Human Brain
(Predicted from
PopPK/PD model)

Median NK-3
Receptor Occupancy >94.8%
(120 mg once daily)

Human Brain
(Predicted from
PopPK/PD model)

Clinical Efficacy

The clinical efficacy of Elinzanetant in treating VMS has been established through the

comprehensive OASIS Phase lll clinical trial program. These randomized, double-blind,

placebo-controlled studies have consistently demonstrated that Elinzanetant significantly

reduces the frequency and severity of moderate to severe VMS compared to placebo.

Key Efficacy Data from OASIS 1 & 2 Trials (120 mg

once daily)
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Endpoint

Elinzanetant

Placebo

P-value Reference

Mean Change in
Daily Frequency
of Moderate to
Severe VMS
from Baseline to
Week 4

OASIS 1

<0.001

OASIS 2

-3.0

<0.001

Mean Change in
Daily Frequency
of Moderate to
Severe VMS
from Baseline to
Week 12

OASIS 1

-3.2

<0.001

OASIS 2

<0.001

Mean Change in
Daily Severity of
Moderate to
Severe VMS
from Baseline to
Week 4

OASIS 1

-0.3

<0.001

OASIS 2

<0.001

Mean Change in
Daily Severity of
Moderate to
Severe VMS
from Baseline to
Week 12
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OASIS 1 -04 - <0.001
OASIS 2 -0.3 - <0.001
Pharmacokinetics

Elinzanetant is rapidly absorbed after oral administration and undergoes extensive
metabolism. It is primarily cleared through oxidative biotransformation mediated by the
cytochrome P450 3A4 (CYP3A4) enzyme. The majority of the administered dose is excreted in
the feces.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

A human mass balance study with a single 120 mg oral dose of [14C]-elinzanetant in healthy
male volunteers showed that an average of 90.8% of the total radioactivity was recovered, with
90.4% in feces and 0.4% in urine. Elinzanetant was the main circulating component in plasma,
accounting for 39.1% of the total radioactivity.

Three principal active metabolites have been identified in human plasma: M27, M30/34, and
M18/21, accounting for 7.6%, 13.7%, and 4.9% of the total radioactivity in plasma, respectively.

Quantitative Pharmacokinetic Data
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Parameter Value Population Reference
Absorption
Time to Maximum
Plasma Concentration  ~1 hour Healthy Volunteers
(Tmax)
) o Healthy Volunteers
Oral Bioavailability 36.7% ]
and Women with VMS
Distribution
Central Volume of 9371 Healthy Volunteers
Distribution (Vc) ' and Women with VMS
Peripheral Volume of 1681 Healthy Volunteers
Distribution (Vp) and Women with VMS
Metabolism
Primary Metabolizing ) )
CYP3A4 In vitro studies
Enzyme
Elimination
Healthy Volunteers
Clearance (CL) 7.26 L/h )
and Women with VMS
Terminal Elimination
) ~15 hours Healthy Volunteers
Half-life (t1/2)
Excretion
Fecal Excretion (% of Healthy Male
90.4%
dose) Volunteers
Urinary Excretion (% Healthy Male
0.4%
of dose) Volunteers
Experimental Protocols
In Vitro Receptor Binding Assays
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Objective: To determine the binding affinity of Elinzanetant to human NK-1 and NK-3

receptors.

Methodology: While the specific proprietary details of the assays are not fully public, such
experiments typically involve competitive binding assays using membranes from cells
expressing the recombinant human NK-1 or NK-3 receptor. A radiolabeled ligand specific for
the receptor (e.g., [3H]-Substance P for NK-1R or a similar tracer for NK-3R) is incubated
with the cell membranes in the presence of varying concentrations of the test compound
(Elinzanetant). The amount of radioligand displaced by the test compound is measured, and
the concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50
value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Preclinical In Vivo Pharmacodynamic Models

Objective: To assess the in vivo activity of Elinzanetant at the NK-1 and NK-3 receptors.
Methodology:

o NK-1 Receptor Antagonism (Gerbil Foot-Tapping Test): This model is used to assess the
central activity of NK-1 receptor antagonists. Gerbils exhibit a characteristic foot-tapping
behavior in response to an NK-1 receptor agonist. The ability of a test compound,
administered prior to the agonist, to inhibit this behavior is a measure of its in vivo NK-1

receptor antagonist activity.

o NK-3 Receptor Antagonism (Wet Dog Shakes in Guinea Pigs): Administration of an NK-3
receptor agonist to guinea pigs induces a "wet-dog shake" behavior. The potency of an
NK-3 receptor antagonist can be determined by its ability to block this agonist-induced
behavior in a dose-dependent manner.

o Ovariectomized Rat Model of Vasomotor Symptoms: While not specifically detailed for
Elinzanetant, the ovariectomized (OVX) rat is a commonly used preclinical model to study
menopausal VMS. In this model, the removal of the ovaries mimics the estrogen-deficient
state of menopause, leading to changes in thermoregulation, such as an increase in tail
skin temperature, which is considered analogous to a hot flash. The efficacy of a test
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compound is evaluated by its ability to reduce the frequency and/or magnitude of these
temperature fluctuations.

Human Mass Balance and Metabolism Study (Based on
NCT04654897)

o Objective: To characterize the absorption, metabolism, and excretion of Elinzanetant in
humans.

o Study Design: A single-center, open-label study in a small cohort of healthy male volunteers
(n=6).

e Protocol:

[¢]

Administration of a single oral dose of 120 mg of [14C]-elinzanetant as a suspension.

o Serial collection of blood, plasma, urine, and feces at predefined time points over 480
hours post-dose.

o Analysis of total radioactivity in all collected samples to determine the extent of absorption
and routes and rates of excretion.

o Metabolite profiling in plasma, urine, and feces using liquid chromatography with tandem
mass spectrometry (LC-MS/MS) and radiometric detection to identify and quantify the
parent drug and its metabolites.

o In vitro studies using human liver microsomes and recombinant CYP enzymes were also
conducted to identify the enzymes responsible for Elinzanetant metabolism.

Bioanalytical Method for Quantification in Human
Plasma

o Objective: To accurately quantify the concentrations of Elinzanetant and its major
metabolites in human plasma samples from clinical trials.

» Methodology: A validated high-performance liquid chromatography with tandem mass
spectrometry (HPLC-MS/MS) method is typically used. While a specific public validation
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report for Elinzanetant is not available, a standard protocol would involve:

o Sample Preparation: Extraction of the analytes (Elinzanetant and its metabolites) and an
internal standard from the plasma matrix, commonly through liquid-liquid extraction or
solid-phase extraction.

o Chromatographic Separation: Separation of the analytes from endogenous plasma
components on a reverse-phase HPLC column with a suitable mobile phase gradient.

o Mass Spectrometric Detection: Detection and quantification using a triple quadrupole
mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific
precursor-to-product ion transitions for each analyte and the internal standard ensure
selectivity and sensitivity.

o Method Validation: The method would be fully validated according to regulatory guidelines
(e.qg., FDA, ICH) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

Positron Emission Tomography (PET) for NK-1 Receptor
Occupancy

o Objective: To non-invasively quantify the occupancy of NK-1 receptors in the human brain
after administration of Elinzanetant.

» Methodology: Based on studies with GSK1144814 (the former name of Elinzanetant) and
other NK-1 receptor antagonists, the protocol would likely involve the following steps:

o Radioligand: Use of a selective NK-1 receptor PET radioligand, such as [11C]GR-205171.
o Imaging Protocol:

= Abaseline PET scan is performed to measure the baseline density of available NK-1
receptors.

= Elinzanetant is administered orally.

» A second PET scan is performed at a specific time point after Elinzanetant
administration (e.g., at the time of expected peak plasma concentration or at steady-
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state).

o Data Acquisition and Analysis:

» Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes) after
intravenous injection of the radioligand.

» Arterial blood sampling is performed to measure the concentration of the radioligand in
plasma, which serves as the input function for kinetic modeling.

» The binding potential of the radioligand in brain regions rich in NK-1 receptors (e.qg.,
striatum) is calculated for both the baseline and post-drug scans.

» Receptor occupancy is then calculated as the percentage reduction in the binding
potential after Elinzanetant administration compared to baseline.

OASIS Phase lll Clinical Trial Program (e.g., OASIS 1 -
NCT05042362)

¢ Objective: To evaluate the efficacy and safety of Elinzanetant for the treatment of moderate
to severe VMS associated with menopause.

o Study Design: A multicenter, multinational, double-blind, randomized, placebo-controlled,
parallel-group study.

o Patient Population: Postmenopausal women aged 40 to 65 years with a minimum frequency
of moderate to severe VMS.

e Treatment:
o Elinzanetant 120 mg administered orally once daily for 26 weeks.

o Matching placebo administered orally once daily for 12 weeks, followed by a switch to
Elinzanetant 120 mg for 14 weeks.

e Primary Endpoints:
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o Mean change from baseline in the frequency of moderate to severe VMS at week 4 and
week 12.

o Mean change from baseline in the severity of moderate to severe VMS at week 4 and
week 12.

o Key Secondary Endpoints:
o Mean change from baseline in the frequency of VMS at week 1.

o Mean change from baseline in sleep disturbance (e.g., using the PROMIS Sleep
Disturbance Short Form).

o Mean change from baseline in menopause-related quality of life (e.g., using the
Menopause-Specific Quality of Life questionnaire).

o Data Collection: Participants typically record the frequency and severity of their VMS in an
electronic daily diary.

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of Elinzanetant in alleviating vasomotor symptoms.

© 2025 BenchChem. All rights reserved.

11/14 Tech Support


https://www.benchchem.com/product/b1671173?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Analytical Phase
Clinical Phase Data Analysis
Metabolite Profiling
Serial Collection of: = (LC-MS/MS) Characterization of:
Oral Administration of - Blood - Absorption
[14C]-Elinzanetant (120 mg) - Plasma - Distribution
to Healthy Male Volunteers -éJnne Total Radioactivity - MEetabo!lsm
- Feces Measurement - Excretion

Click to download full resolution via product page

Caption: Workflow for the human mass balance study of Elinzanetant.
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Caption: Workflow for determining NK-1 receptor occupancy using PET imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Elinzanetant: A Comprehensive Technical Guide to its
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671173#pharmacokinetics-and-pharmacodynamics-
of-elinzanetant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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